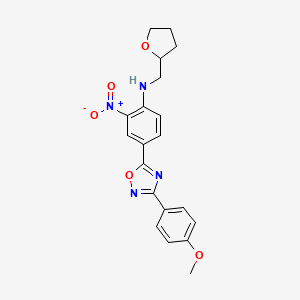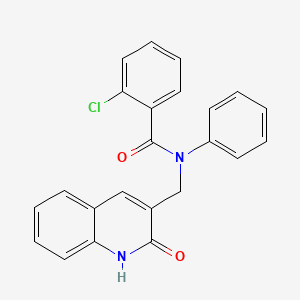
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, also known as HQMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. HQMA is a member of the quinoline family of compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide may act by modulating the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it may have limited solubility in certain solvents, which can make it difficult to work with in some experimental settings.
未来方向
There are a number of potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide analogs with improved pharmacological properties. Additionally, it may be possible to use N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide as a starting point for the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide and its potential applications in medicine.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and it has been suggested that it may have potential as a chemotherapeutic agent or as a treatment for inflammatory diseases such as rheumatoid arthritis. While there are still many unanswered questions about the properties and potential applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, it is clear that it is a compound of great interest to the scientific community.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide can be synthesized by a multistep process involving the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-aminoacetophenone, followed by the reaction of the resulting Schiff base with 4-methoxybenzoyl chloride. The final product is obtained after purification by recrystallization.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)21(16-7-9-17(24-2)10-8-16)12-15-11-14-5-3-4-6-18(14)20-19(15)23/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBKLKOCBBPGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

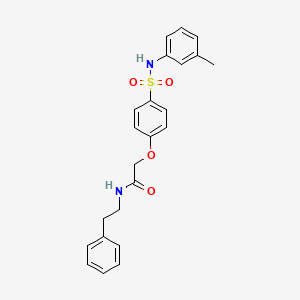
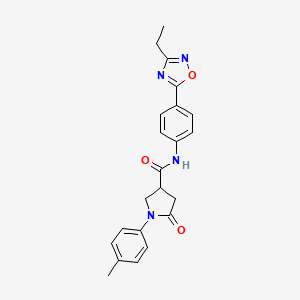
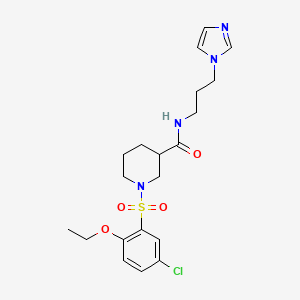

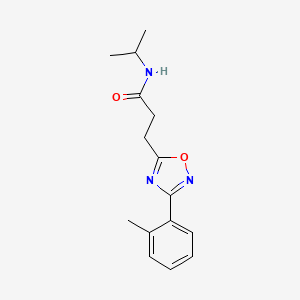

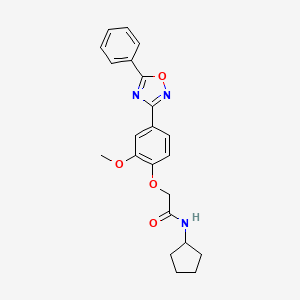
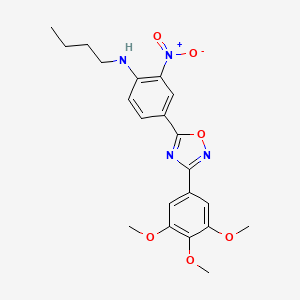

![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)
